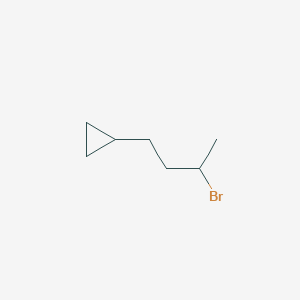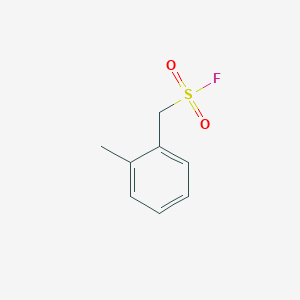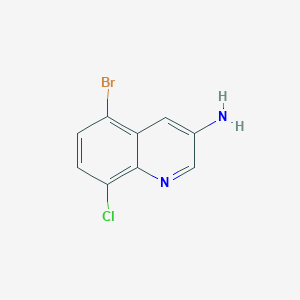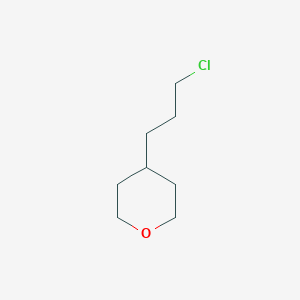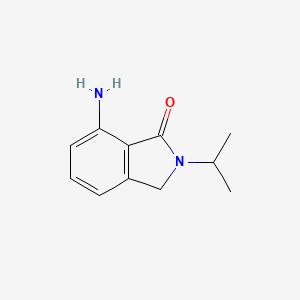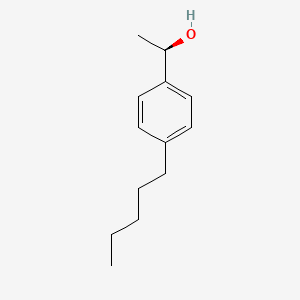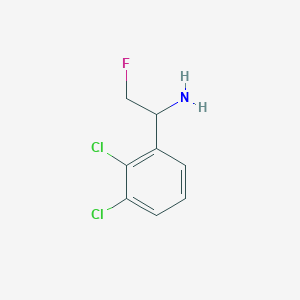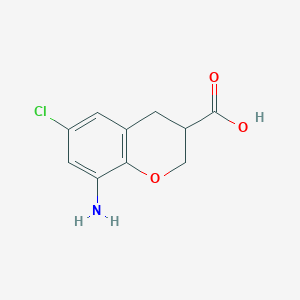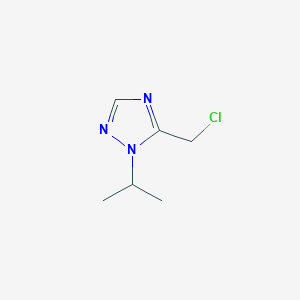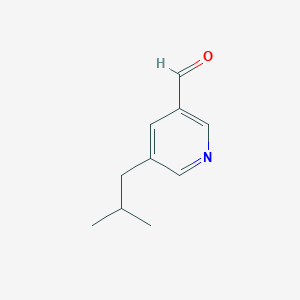
5-(2-Methylpropyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2-methylpropyl group at the 5-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of pyridine-3-carbaldehyde with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, pyridine-3-carbaldehyde and 2-methylpropyl bromide, are fed into the reactor along with a base, and the reaction mixture is continuously stirred and heated to the desired temperature. The product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Methylpropyl)pyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(2-Methylpropyl)pyridine-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 5-(2-Methylpropyl)pyridine-3-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups. For example, reaction with hydroxylamine can yield the corresponding oxime.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydroxylamine hydrochloride in ethanol.
Major Products:
Oxidation: 5-(2-Methylpropyl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methylpropyl)pyridine-3-methanol.
Substitution: 5-(2-Methylpropyl)pyridine-3-oxime.
Scientific Research Applications
Chemistry: 5-(2-Methylpropyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its aldehyde group allows for the formation of Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)pyridine-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA: The aldehyde group can form adducts with nucleic acids, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Pyridine-3-carbaldehyde: Lacks the 2-methylpropyl group, making it less hydrophobic and potentially less reactive in certain contexts.
5-(2-Methylpropyl)pyridine-2-carbaldehyde: The aldehyde group is positioned at the 2-position instead of the 3-position, which can lead to different reactivity and biological activity.
5-(2-Methylpropyl)pyridine-4-carbaldehyde: The aldehyde group is positioned at the 4-position, which may affect its interaction with biological targets.
Uniqueness: 5-(2-Methylpropyl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group enhances its hydrophobicity, potentially improving its ability to interact with hydrophobic pockets in proteins and other biomolecules.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8(2)3-9-4-10(7-12)6-11-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
AFATWPAEBADSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


